Product packaging for 2-(2,5-Dimethylphenyl)pyrrolidine(Cat. No.:CAS No. 367280-98-6)

2-(2,5-Dimethylphenyl)pyrrolidine

Cat. No.: B2861764
CAS No.: 367280-98-6
M. Wt: 175.275
InChI Key: YDFGECBUKLAMHF-UHFFFAOYSA-N
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Description

Pyrrolidine (B122466) Scaffolds as Crucial Pharmacophores and Building Blocks in Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products, pharmaceuticals, and catalysts. frontiersin.orglifechemicals.com Its prevalence stems from a unique combination of physicochemical properties, including hydrophilicity, basicity, and a rigid, non-planar structure. tandfonline.com This three-dimensional character, a result of sp³ hybridization, allows for a greater exploration of pharmacophore space compared to its flat, aromatic counterpart, pyrrole (B145914). nih.govresearchgate.net

As a pharmacophore, the pyrrolidine scaffold is a core component of numerous biologically active molecules. frontiersin.org Its presence is noted in a wide range of therapeutic agents, including those with anticancer, antiviral, antibacterial, anti-inflammatory, and antidiabetic properties. frontiersin.orgtandfonline.com In fact, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration. nih.gov The synthetic versatility of the pyrrolidine ring allows for extensive modifications, enabling chemists to fine-tune the biological activity and pharmacokinetic profiles of drug candidates. tandfonline.com

Beyond its role in medicinal chemistry, the pyrrolidine scaffold serves as a fundamental building block in organic synthesis. lifechemicals.comacs.orgminakem.com The non-essential amino acid L-proline, which features a pyrrolidine ring, is a readily available and inexpensive chiral starting material for the synthesis of more complex molecules. nih.gov Furthermore, pyrrolidine derivatives are widely employed as organocatalysts and as chiral ligands for transition metals, facilitating a broad spectrum of asymmetric transformations with high levels of stereocontrol. nih.gov The development of novel methods for constructing and functionalizing the pyrrolidine ring remains an active area of research, with techniques such as [3+2] dipolar cycloadditions and intramolecular cyclizations being prominent strategies. nih.govorganic-chemistry.org

Rationale for Investigating 2-(2,5-Dimethylphenyl)pyrrolidine and its Chiral Derivatives

The investigation into specific pyrrolidine derivatives, such as this compound, is driven by the pursuit of enhanced or novel chemical properties and biological activities. The introduction of an aryl group at the 2-position of the pyrrolidine ring, creating 2-arylpyrrolidines, is a common strategy in drug design, as these motifs are frequently found in bioactive compounds. nih.govresearchgate.net

The rationale for focusing on the 2,5-dimethylphenyl substituent in particular can be multifaceted. The methyl groups on the phenyl ring introduce steric bulk, which can influence the binding affinity and selectivity of the molecule for its biological target. nih.gov This substitution pattern can also impact the molecule's electronic properties and its metabolic stability. For instance, in the development of inhibitors for the respiratory syncytial virus (hRSV), the 2,5-dimethylphenyl moiety was found to be slightly more beneficial for potency compared to other substitution patterns. nih.gov

A critical aspect of investigating this compound lies in its chirality. The carbon atom at the 2-position of the pyrrolidine ring is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The spatial orientation of the substituents on a chiral molecule can lead to significantly different biological profiles due to the stereospecific nature of interactions with proteins and other biological macromolecules. researchgate.netnih.gov Therefore, the synthesis and evaluation of enantiomerically pure chiral derivatives are of significant interest. Chiral 2,5-disubstituted pyrrolidine derivatives have been successfully employed as catalytic chiral ligands in asymmetric reactions, demonstrating their potential to induce high levels of enantioselectivity. rsc.org The study of configurationally stable chiral 2-lithio-2-arylpyrrolidines has also opened avenues for the synthesis of functionalized pyrrolidines with high enantiopurity. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B2861764 2-(2,5-Dimethylphenyl)pyrrolidine CAS No. 367280-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFGECBUKLAMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367280-98-6
Record name 2-(2,5-dimethylphenyl)pyrrolidine
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Synthetic Strategies and Methodologies for 2 2,5 Dimethylphenyl Pyrrolidine and Its Analogs

Stereoselective Synthesis of Pyrrolidine (B122466) Frameworks

The creation of chiral pyrrolidine frameworks is a significant challenge in synthetic chemistry. Methodologies are often designed to control the spatial arrangement of atoms, leading to specific enantiomers or diastereomers. These stereoselective approaches are crucial for producing compounds with defined biological or catalytic properties.

Ring-Closing Enyne Metathesis Reactions for Chiral Pyrrolidine Derivatives.chim.itorganic-chemistry.org

Ring-closing enyne metathesis (RCEYM) has emerged as a powerful and atom-economical reaction for constructing cyclic compounds, including pyrrolidine derivatives. organic-chemistry.orgorganic-chemistry.org This intramolecular reaction involves the bond reorganization between an alkene and an alkyne within the same molecule, catalyzed by a metal carbene complex, to form a 1,3-diene-containing ring. chim.itorganic-chemistry.org The resulting conjugated dienes are versatile synthetic intermediates, suitable for further transformations like Diels-Alder reactions. organic-chemistry.org

A key advantage of RCEYM is its ability to proceed under mild conditions, often without the need for additives like ethylene (B1197577) gas. acs.org The reaction has been successfully applied to substrates containing basic or nucleophilic nitrogen atoms, which are typically challenging for metathesis catalysts, to directly yield pyrrolidine derivatives in good to excellent yields. organic-chemistry.orgacs.org

The development of air-stable and functionally tolerant ruthenium catalysts, particularly the first- and second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts, has been instrumental in the widespread adoption of enyne metathesis. chim.itnih.gov These catalysts are highly active and are now the preferred choice for many enyne bond reorganization reactions. organic-chemistry.org

The second-generation Grubbs catalyst, featuring an N-heterocyclic carbene (NHC) ligand, generally exhibits higher activity and efficiency compared to the first-generation catalyst, allowing for shorter reaction times. organic-chemistry.org However, the first-generation catalyst remains effective and has been used successfully in numerous pyrrolidine syntheses. organic-chemistry.orgbeilstein-journals.org The choice of catalyst can influence the reaction's success, especially with challenging substrates. For instance, in some tandem reactions, the second-generation Grubbs catalyst proved highly active for both enyne and subsequent cross-metathesis steps. beilstein-journals.org

CatalystKey FeaturesTypical Application in Pyrrolidine Synthesis
Grubbs Catalyst (1st Gen)Ruthenium-benzylidene complex with two tricyclohexylphosphine (B42057) (PCy3) ligands.Effective for RCEYM of various enynes to form pyrrolidines, though may require longer reaction times. organic-chemistry.orgbeilstein-journals.org
Grubbs Catalyst (2nd Gen)One PCy3 ligand is replaced by an N-heterocyclic carbene (NHC) ligand.Higher activity and broader substrate tolerance; often the catalyst of choice for efficient RCEYM. organic-chemistry.orgnih.gov
Hoveyda-Grubbs Catalyst (2nd Gen)Features a chelating isopropoxystyrene ether ligand, offering increased stability and recyclability.Used for highly stereoselective RCEYM and sequential metathesis reactions. beilstein-journals.org

The RCEYM approach to pyrrolidines tolerates a variety of substitution patterns on the enyne substrate. pku.edu.cn Optimization studies have shown that the reaction proceeds efficiently for N-allyl or N-propargyl amines, which are common precursors for pyrrolidine rings. organic-chemistry.org The reaction conditions are generally mild, typically conducted in solvents like dichloromethane (B109758) at room temperature or slightly elevated temperatures (40 °C). acs.org

While the method is robust, its success can be influenced by the electronic properties and steric hindrance of the substrate. For example, substrates with strong electron-donating groups, such as sulfur, or significant steric bulk near the reacting moieties may yield lower results. organic-chemistry.org In some cases, particularly for diallylamines which possess basic nitrogen atoms, the addition of a Lewis acid like titanium(IV) isopropoxide can be necessary to prevent catalyst deactivation and promote the reaction. acs.org Research has demonstrated the successful gram-scale synthesis using this methodology, highlighting its practical utility. pku.edu.cn

Enantioselective Carbon-Hydrogen (C-H) Amination Approaches.rsc.org

Direct intramolecular C(sp³)–H amination represents a highly efficient and atom-economical strategy for synthesizing pyrrolidines. rsc.org This method avoids the need for pre-functionalized starting materials by directly forming a carbon-nitrogen bond at a typically unreactive C-H bond. The cyclization of aliphatic azides via metal-mediated nitrene insertion is a prominent example of this approach, producing molecular nitrogen as the sole byproduct. rsc.org

A novel dual catalytic system has been developed for the highly enantioselective ring-closing C(sp³)–H amination of 4-azidobutylarenes to yield chiral α-aryl pyrrolidines. rsc.org This system combines a chiral-at-metal ruthenium complex with a nucleophilic phosphine (B1218219) co-catalyst. The phosphine activates the azide (B81097) to form an iminophosphorane, which then transfers the nitrene unit to the ruthenium complex. This complex then facilitates the highly stereocontrolled C–H amination, achieving excellent enantioselectivities of up to 99% ee. rsc.org Alternative systems using base metals, such as nickel iminyl complexes supported by anionic bisoxazoline (BOX) ligands, have also been explored, providing pyrrolidines in decent yields and with moderate enantioselectivity (up to 73% ee). nih.gov

Catalytic SystemSubstrate TypeKey AdvantagesReported Enantioselectivity (ee)
Chiral Ruthenium Complex + PhosphineAliphatic azides (e.g., 4-azidobutylarenes)Dual catalysis enables high enantioselectivity for α-aryl pyrrolidines. rsc.orgUp to 99% rsc.org
Nickel Iminyl Complex + BOX Ligand4-aryl-2-methyl-2-azidopentanesUtilizes a more abundant base metal catalyst. nih.govUp to 73% nih.gov
Chiral Cobalt(II) PorphyrinLinear alkyl azidesEarly example of enantioselective nitrene insertion for pyrrolidine synthesis.Moderate (46%) nih.gov

Copper-Catalyzed Enantioselective Synthesis of Borylated 1-Pyrrolines.researchgate.net

Copper-catalyzed reactions have become powerful tools for stereocontrolled synthesis. A notable strategy involves the enantioselective synthesis of borylated 1-pyrrolines from γ,δ-unsaturated oxime esters. researchgate.net This process utilizes an inexpensive and non-toxic copper catalyst in conjunction with commercially available chiral phosphine ligands. nih.gov

The reaction proceeds through a borylative cyclization cascade, constructing two adjacent stereocenters, sometimes including a quaternary center, with high levels of enantio- and diastereocontrol. researchgate.netnih.gov The resulting products are novel 1-pyrroline (B1209420) derivatives that are valuable synthetic intermediates. The incorporated boron group (e.g., Bpin) acts as a synthetic handle that can be selectively manipulated in subsequent reactions. For instance, oxidation of the boronate ester yields a hydroxyl group, which can then direct highly diastereoselective reductions of the pyrroline (B1223166) ring to form corresponding prolinol derivatives. researchgate.net The methodology tolerates various substitution patterns, including the incorporation of heteroaromatic rings, with reported yields ranging from 26% to 96% and enantiomeric ratios up to 99:1. researchgate.net

Synthesis from Chiral Precursors (e.g., Sulfonylbutadienes, D-Erythronolactol Derivatives).nih.gov

An alternative to catalytic asymmetric synthesis is the use of precursors from the "chiral pool." Readily available chiral molecules such as carbohydrates or their derivatives can serve as starting materials for complex targets. 2,3-O-isopropylidene-D-erythronolactol, derived from D-erythrose, is one such precursor used in the synthesis of new chiral pyrrolidines. nih.govnih.gov This approach leverages the inherent stereochemistry of the starting material to build the chiral pyrrolidine framework. mdpi.com

Another versatile class of chiral precursors are sulfonylbutadienes. For example, 1-hydroxymethyl-4-sulfonylbutadienes can be used to prepare chiral 2,3,4-trisubstituted pyrrolidines. thieme-connect.com The synthesis exploits the reactivity of the sulfonyl group and the presence of an allylic alcohol. The strategy can involve a one-pot reaction sequence featuring an SN2 displacement at the hydroxymethyl group by a nitrogen nucleophile, followed by a Michael addition to the vinyl sulfone to close the ring. thieme-connect.com These methods provide reliable routes to polyhydroxylated or otherwise functionalized pyrrolidines. researchgate.netresearchgate.net

Targeted Synthesis of Specific 2-(2,5-Dimethylphenyl)pyrrolidine Derivatives

The construction of pyrrolidine derivatives featuring a 2,5-dimethylphenyl substituent can be achieved through several strategic approaches. These methods allow for the creation of diverse analogs, including carboxamides, enantiopure compounds, diones, and thioureido derivatives.

Synthesis via Amide Bond Formation and Related Coupling Reactions (e.g., for N-(2,5-Dimethylphenyl)pyrrolidine-2-carboxamide analogs)

Amide bond formation is a cornerstone of synthetic chemistry, frequently used to link a pyrrolidine core with an aromatic amine like 2,5-dimethylaniline. This creates N-aryl pyrrolidine carboxamide analogs, which are of significant interest in medicinal chemistry. The synthesis typically involves the coupling of a pyrrolidine-2-carboxylic acid derivative with the target aniline (B41778).

A prominent example is the synthesis of (S)-N-(2,5-Dimethylphenyl)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxamide. nih.govacs.org This multi-step process begins with the reaction of L-proline with 8-quinolinesulfonyl chloride to form the N-sulfonylated carboxylic acid intermediate. nih.gov This intermediate is then activated and coupled with 2,5-dimethylaniline. nih.govacs.org Peptide coupling reagents are essential for this transformation, with 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) being a common choice, often used in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). nih.govacs.org The reaction proceeds efficiently at room temperature, yielding the desired carboxamide analog. nih.gov This specific analog, featuring the 2,5-dimethylphenyl moiety, was found to be beneficial for biological potency in studies targeting the Respiratory Syncytial Virus (RSV). nih.gov

General protocols for synthesizing N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives often start with pyrrolidine-2-carboxylic acid (proline), which is first converted to its acid chloride. google.com This activated intermediate then reacts with a substituted aniline in a suitable solvent to form the final amide product. google.com

StepReactantsReagents/ConditionsProductYieldReference
1 L-proline, 8-Quinolinesulfonyl chloride10% aq. K₂CO₃, THF, 50 °C(S)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxylic acid60%
2 (S)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxylic acid, 2,5-DimethylanilineHATU, DIPEA, DMF, Room Temp.(S)-N-(2,5-Dimethylphenyl)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxamide62% nih.govacs.org

Resolution and Racemization Techniques for Enantiopure 2-(3,5-Dimethylphenyl)pyrrolidine

Achieving enantiomeric purity is a critical goal in the synthesis of chiral molecules. For 2-aryl pyrrolidines like the 3,5-dimethylphenyl analog, which possess a stereocenter at the C2 position of the pyrrolidine ring, resolution and racemization are key technologies. While enantioenriched 2,5-disubstituted pyrrolidines were historically obtained by resolving racemic mixtures with chiral acids, modern methods offer more sophisticated solutions. nih.gov

Kinetic Resolution: This technique separates enantiomers by reacting a racemate with a chiral catalyst or reagent that preferentially converts one enantiomer, leaving the other unreacted. Dynamic kinetic resolution (DKR) is an advanced form where the unreacted enantiomer is continuously racemized, allowing for a theoretical yield of 100% for a single product enantiomer. rsc.org For instance, the DKR of N-Boc-2-lithiopyrrolidine can be achieved using a chiral diamine ligand, enabling the synthesis of enantiomerically enriched 2-substituted pyrrolidines. rsc.org Enzymatic methods, such as using Candida antarctica lipase (B570770) type A (CAL-A), have also been employed to resolve racemic cyclic aminophosphonates related to pyrrolidines. rsc.org

Multicomponent Reactions (MCRs) for Pyrrolidine-2,5-diones and Related Compounds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are a powerful tool for rapidly generating molecular complexity. beilstein-journals.orgnih.gov These reactions are particularly effective for synthesizing highly substituted heterocyclic scaffolds like pyrrolidine-2,5-diones (succinimides) and pyrrolidine-2,3-diones. beilstein-journals.orgnih.gov

One approach to synthesizing 1,4,5-trisubstituted pyrrolidine-2,3-diones involves a three-component reaction between an aromatic aldehyde, an amine (such as aniline to install the N-phenyl group), and an ester of an acylpyruvic acid in a solvent like glacial acetic acid. beilstein-journals.org The resulting 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be further reacted with other amines to generate a library of pyrrolidine-2,3-dione (B1313883) derivatives. beilstein-journals.orgtandfonline.com

Another MCR strategy for producing 3,4-disubstituted N-aminopyrrolidine-2,5-diones involves the reaction of N-isocyaniminotriphenylphosphorane, an aldimine, and Meldrum's acid in aqueous THF. thieme-connect.de This method proceeds under mild conditions and produces the dione (B5365651) products with high diastereoselectivity. thieme-connect.de Furthermore, a sequential Ugi four-component reaction (Ugi-4CR) followed by cyclization provides an efficient route to functionalized pyrrolidine-2,5-diones. acs.org

These MCR strategies offer significant advantages, including operational simplicity, short reaction times, and the ability to create diverse molecular libraries from readily available starting materials. nih.govacs.org

Application of Heterogeneous Catalysis (e.g., Fe3O4NPs @ lipase) in Pyrrolidine Synthesis

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and reuse, leading to more sustainable and cost-effective processes. A notable application in this area is the use of lipase immobilized on magnetic iron oxide nanoparticles (Fe₃O₄NPs @ lipase) as a reusable nanobiocatalyst. tubitak.gov.tr

This biocatalyst has been effectively used in the one-pot, three-component synthesis of novel 2,5-dioxopyrrolidines from coumarin-3-carboxylic acids, thiourea (B124793) derivatives, and alkyl isocyanides. tubitak.gov.tr The use of Fe₃O₄NPs @ lipase dramatically increases the reaction rate compared to the uncatalyzed reaction, with high yields achieved in just a few hours. tubitak.gov.tr The catalyst's magnetic nature allows for its easy separation from the reaction mixture with an external magnet, and it can be recycled for multiple runs without a significant loss of activity. tubitak.gov.trrsc.org Studies have shown the catalyst can be reused for at least six cycles while maintaining high product yields. tubitak.gov.tr

EntryCatalyst (mg)Temperature (°C)Time (h)Yield (%)Reference
1None604860 tubitak.gov.tr
2ANL (25)60420 tubitak.gov.tr
3Fe₃O₄ NPs (25)604Trace tubitak.gov.tr
4Fe₃O₄ NPs@ANL (10)60440 tubitak.gov.tr
5Fe₃O₄ NPs@ANL (25)60485 tubitak.gov.tr
6Fe₃O₄ NPs@ANL (50)60485 tubitak.gov.tr

Conditions: Reaction of coumarin-3-carboxylic acid, thiourea, and cyclohexyl isocyanide in dioxane. ANL = free lipase from Aspergillus niger.

The proposed mechanism suggests that amino acid residues in the lipase activate the carbonyl and NH groups of the reactants via hydrogen bonding, facilitating the domino reaction sequence. tubitak.gov.tr This combination of enzymatic catalysis with nanotechnology represents an environmentally friendly and efficient protocol for synthesizing complex heterocyclic compounds. tubitak.gov.tr

Synthesis of N-(2,5-Dimethylphenyl)thioureido Acid Derivatives

Thioureido derivatives, which contain a thiourea linkage (-NH-C(S)-NH-), are another important class of compounds. The synthesis of N-(2,5-Dimethylphenyl)thioureido acid derivatives involves creating this linkage, typically by reacting an amino acid or a related amine-containing molecule with an appropriate isothiocyanate.

Research has been conducted on the synthesis and biological evaluation of N-2,5-dimethylphenylthioureido acid derivatives as potential antimicrobial agents. researchgate.netnih.gov For example, 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid has been synthesized and used as a key starting material for the preparation of more complex thiazole (B1198619) derivatives. mdpi.com The synthesis of related structures, such as 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)acetamide, has also been reported. mdpi.com This synthesis involves the addition of N-(2,5-dimethylphenyl)thiourea to N-(2,2,2-trichloroethylidene)-2-(2,4-dichlorophenoxy)acetamide. mdpi.com These examples demonstrate the established chemistry for incorporating the N-(2,5-dimethylphenyl)thioureido moiety into various molecular scaffolds.

Structural Elucidation and Conformational Analysis of 2 2,5 Dimethylphenyl Pyrrolidine Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2-(2,5-dimethylphenyl)pyrrolidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. nih.gov

In the case of (S)-N-(2,5-dimethylphenyl)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxamide, a complex derivative, the ¹H and ¹³C NMR spectra have been fully assigned. nih.govacs.org The ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the aromatic protons of the 2,5-dimethylphenyl group, the quinoline (B57606) moiety, and the protons of the pyrrolidine (B122466) ring. nih.govacs.org The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, and the coupling constants (J) in Hertz (Hz) provide information about the connectivity of adjacent protons. nih.gov

For instance, the methyl groups on the phenyl ring typically appear as sharp singlets in the upfield region of the ¹H NMR spectrum. nih.govacs.org The protons of the pyrrolidine ring often exhibit complex splitting patterns (multiplets) due to their diastereotopic nature and coupling with each other. nih.govacs.org

Table 1: Representative ¹H NMR Data for a this compound Derivative (S)-N-(2,5-Dimethylphenyl)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxamide in CDCl₃ nih.govacs.org

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH9.54s
Aromatic CH8.88dd4.3, 1.8
Aromatic CH8.62dd7.4, 1.4
Aromatic CH8.28dd8.4, 1.7
Aromatic CH8.11dd8.2, 1.3
Aromatic CH7.69t7.8
Aromatic CH7.63s
Aromatic CH7.53dd8.3, 4.3
Aromatic CH7.11d7.7
Aromatic CH6.93d7.6
Pyrrolidine CH5.41dd7.9, 2.0
Pyrrolidine CH₂3.44–3.32m
Pyrrolidine CH2.52–2.40m
Phenyl CH₃2.33s
Pyrrolidine CH₂1.96–1.82m
Pyrrolidine CH1.82–1.72m

Table 2: Representative ¹³C NMR Data for a this compound Derivative (S)-N-(2,5-Dimethylphenyl)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxamide in CDCl₃ nih.govacs.org

Carbon Type Chemical Shift (δ, ppm)
Carbonyl170.66
Aromatic151.58, 143.91, 137.12, 136.37, 135.88, 135.29, 134.92, 134.62, 130.45, 129.29, 127.65, 126.34, 125.84, 124.23, 122.51
Pyrrolidine CH63.20
Pyrrolidine CH₂49.29
Pyrrolidine CH₂30.19
Pyrrolidine CH₂24.98
Phenyl CH₃21.24, 17.65

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. researchgate.netbiotools.us It measures the differential absorption of left and right circularly polarized light by a chiral sample. arxiv.org The resulting CD spectrum provides information about the stereochemistry of the molecule. numberanalytics.com

For chiral molecules like the enantiomers of this compound, CD spectroscopy can be used to establish their absolute configuration (R or S). researchgate.net This is typically achieved by comparing the experimental CD spectrum with the theoretically calculated spectrum for a known configuration. researchgate.net A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.net

The CD spectrum can be influenced by the conformation of the molecule in solution. arxiv.org Therefore, computational methods, such as Density Functional Theory (DFT), are often employed to predict the stable conformations and their corresponding CD spectra. researchgate.net The agreement in sign and relative intensities between the observed and calculated CD spectra can simultaneously assign the absolute configuration and identify the predominant solution conformation. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. rsc.orgiucr.orgresearchgate.netiucr.org This technique has been successfully applied to derivatives of this compound to determine their precise molecular geometry, conformation, and intermolecular interactions in the solid state. iucr.orgresearchgate.net

Analysis of Molecular Geometry and Conformation

The crystal structure of a molecule reveals bond lengths, bond angles, and torsion angles, which together define its molecular geometry and conformation. researchgate.netiucr.org For derivatives of this compound, X-ray crystallography has provided valuable insights into the puckering of the pyrrolidine ring and the relative orientation of the dimethylphenyl substituent. iucr.orgresearchgate.net

In the case of (1′S,4′S)-5-(2,5-dimethylphenyl)-4′-methoxy-6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1′-cyclohexan]-4-one, a complex spiro derivative, the pyrrolidine ring is fused to an oxirane ring, and its plane is nearly perpendicular to the mean planes of the cyclohexane (B81311) and benzene (B151609) rings. iucr.org The dihedral angles are reported to be 88.47(8)° and 77.85(8)° with the cyclohexane and benzene rings, respectively. iucr.org The cyclohexane ring in this structure adopts a chair conformation. iucr.org

Table 3: Selected Crystallographic Data for a this compound Derivative (1′S,4′S)-5-(2,5-Dimethylphenyl)-4′-methoxy-6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1′-cyclohexan]-4-one iucr.org

Parameter Value
Chemical FormulaC₁₈H₂₃NO₃
Molecular Weight301.37
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.1932 (4)
b (Å)9.8139 (4)
c (Å)17.6979 (7)
β (°)91.198 (1)
Volume (ų)1596.38 (11)
Z4

Examination of Intramolecular Hydrogen Bonding and Intermolecular Interactions

X-ray crystallography is also instrumental in identifying and characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in the crystal lattice. iucr.orgresearchgate.net

In the crystal structure of (1′S,4′S)-5-(2,5-dimethylphenyl)-4′-methoxy-6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1′-cyclohexan]-4-one, molecules are linked into inversion dimers through pairs of N—H⋯O hydrogen bonds. iucr.org These dimers are further connected by C—H⋯O hydrogen bonds, forming chains along the a-axis direction. iucr.org

Intramolecular hydrogen bonds can also play a significant role in stabilizing the conformation of a molecule. researchgate.net For example, in 1-(2,6-dimethylphenyl)-N-hydroxy-4,4-dimethyl-2,5-dioxo-N-phenyl-3-pyrrolidine carboxamide, an intramolecular hydrogen bond is present. researchgate.net The analysis of these weak interactions is crucial for understanding the supramolecular chemistry of these compounds. researchgate.net

Catalytic Applications of Chiral 2 2,5 Dimethylphenyl Pyrrolidine and Derivatives

Organocatalysis in Asymmetric Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Within this field, pyrrolidine-based catalysts have carved out a significant niche due to their efficiency and versatility. rsc.org

Role of Proline and Pyrrolidine-Derived Organocatalysts (e.g., Diarylprolinol Ethers)

The natural amino acid L-proline is a foundational organocatalyst, known for its ability to catalyze asymmetric reactions like the aldol (B89426) condensation. nih.govmdpi.comnii.ac.jp This is attributed to its bifunctional nature, possessing both a secondary amine and a carboxylic acid. nii.ac.jpsigmaaldrich.com The secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate, while the carboxylic acid activates the electrophile through hydrogen bonding. nii.ac.jp

Building upon this principle, a vast array of proline and pyrrolidine (B122466) derivatives have been developed to enhance catalytic activity and selectivity. nih.govmdpi.com Among the most successful are the diarylprolinol ethers, such as (S)-α,α-bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol. nih.govnih.govbeilstein-journals.orgsigmaaldrich.com These catalysts have proven to be highly effective and robust in a wide range of reactions involving aldehydes. nih.gov The bulky diarylmethyl group plays a crucial role in creating a well-defined chiral environment, effectively shielding one face of the reactive intermediate and directing the approach of the reaction partner. taltech.eeethz.ch This steric hindrance is a key factor in achieving high levels of enantioselectivity. taltech.ee The introduction of a silyl (B83357) ether group on the prolinol scaffold further enhances their catalytic performance by preventing the formation of unreactive hemiaminal species. taltech.ee

The versatility of diarylprolinol silyl ethers stems from their ability to mediate transformations through both enamine and iminium ion activation pathways. nih.govacs.org In enamine catalysis, they activate saturated and α,β-unsaturated aldehydes to undergo reactions at the α- and γ-positions, respectively. nih.govacs.org Conversely, through iminium ion formation, they activate α,β-unsaturated aldehydes for conjugate addition reactions. nih.govacs.org

Enantioselective Carbon-Carbon Bond Formation (e.g., Aldol, Mannich, Michael Reactions)

Derivatives of 2-(2,5-dimethylphenyl)pyrrolidine have demonstrated exceptional utility in key carbon-carbon bond-forming reactions that are fundamental to organic synthesis.

Aldol Reaction: Proline and its derivatives are renowned for their ability to catalyze the direct asymmetric aldol reaction, a powerful method for constructing β-hydroxy carbonyl compounds. nih.govmdpi.comresearchgate.net The development of catalysts like (S)-α,α-bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol has allowed for high yields and enantioselectivities in these transformations. researchgate.net

Mannich Reaction: The Mannich reaction, which involves the aminoalkylation of a carbon acid, is another area where pyrrolidine-based catalysts have made a significant impact. researchgate.net These catalysts facilitate the formation of β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. researchgate.netacs.org For instance, the reaction between N-Cbz imines and nitroallenes, catalyzed by a bifunctional organocatalyst, can produce trisubstituted pyrrolidine derivatives in good yields and with excellent diastereo- and enantioselectivities. acs.org

Michael Reaction: The asymmetric Michael addition is a crucial reaction for the formation of 1,5-dicarbonyl compounds and other important structural motifs. nih.gov Chiral amines, including (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine, have been successfully employed as organocatalysts for the direct enantioselective Michael addition of aldehydes and ketones to α,β-unsaturated acceptors like vinyl ketones and nitroolefins. taltech.eenih.govacs.org These reactions typically proceed with high yields and enantioselectivities. nih.govacs.orgresearchgate.net For example, diarylprolinol silyl ether salts have been shown to be efficient and recyclable catalysts for the asymmetric Michael addition of aldehydes to nitroolefins in water, achieving excellent diastereo- and enantioselectivity. organic-chemistry.org

The following table summarizes the performance of a 2-(disubstituted-phenyl)pyrrolidine derivative in the Michael addition reaction.

AldehydeNitroolefinYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
Propanalβ-Nitrostyrene9797:3>99
Butanalβ-Nitrostyrene9596:4>99
Pentanalβ-Nitrostyrene9695:5>99

Data sourced from a study on water-soluble and recyclable diarylprolinol silyl ether salt catalysts. organic-chemistry.org

Enantioselective Aryl Transfer Reactions Catalyzed by Bispyrrolidine-Based Ligands

Chiral 2,2'-bispyrrolidine-based ligands have emerged as effective promoters for the enantioselective transfer of aryl groups to aldehydes. nih.govnih.gov These reactions, which typically utilize arylboronic acids as the aryl source, produce valuable chiral diarylmethanols with moderate to good enantioselectivities. nih.govnih.govmdpi.com The C2-symmetric nature of these bispyrrolidine ligands is crucial for creating a well-defined chiral environment around the metal center, thereby controlling the facial selectivity of the aryl addition. nih.govnih.gov In a study utilizing a chiral 2,2'-bispyrrolidine-based salan ligand, diarylmethanols were obtained in high yields and with enantiomeric excesses of up to 83%. nih.govnih.gov The electronic properties of the aldehyde substrates were found to significantly influence the enantioselectivity, with electron-withdrawing groups generally leading to higher ee values. mdpi.com For instance, the reaction with 4-nitrobenzaldehyde (B150856) yielded the corresponding diarylmethanol with 83% ee, whereas 4-methoxybenzaldehyde (B44291) gave only 11% ee. mdpi.com

Below is a table showing the results of an enantioselective phenyl transfer to various benzaldehydes catalyzed by a chiral 2,2'-bispyrrolidine-based ligand.

AldehydeYield (%)Enantiomeric Excess (ee, %)
4-Nitrobenzaldehyde8883
4-Chlorobenzaldehyde9271
3-Nitrobenzaldehyde9181
2-Nitrobenzaldehyde8580
2-Chlorobenzaldehyde8975
Benzaldehyde8655
4-Methylbenzaldehyde8240
4-Methoxybenzaldehyde7511

Data from a study on the catalytic enantioselective aryl transfer to aldehydes. mdpi.com

Heterogeneous Catalysis and Catalyst Immobilization

While homogeneous organocatalysis offers many advantages, the recovery and reuse of the catalyst can be challenging. To address this, significant research has focused on immobilizing pyrrolidine-based catalysts onto solid supports, leading to the development of robust and recyclable heterogeneous catalysts. rsc.orgresearchgate.net

Development of Pyrrolidine-Functionalized Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are crystalline porous materials that have garnered considerable attention as platforms for heterogeneous catalysis. rsc.orgrsc.orgresearchgate.netscispace.comconsensus.app Their high surface area, tunable porosity, and well-defined structures make them ideal supports for anchoring catalytic moieties like chiral pyrrolidines. rsc.orgrsc.orgresearchgate.net

The incorporation of proline and its derivatives into MOFs and COFs can be achieved through either post-synthetic modification or by using a functionalized linker in the framework's construction. researchgate.netnih.gov These pyrrolidine-functionalized frameworks have been successfully employed as heterogeneous catalysts in asymmetric reactions, such as the aldol reaction, demonstrating good catalytic activity and enantioselectivity. rsc.org For example, a pyrrolidine-functionalized MOF has shown higher diastereoselectivity in the asymmetric aldol reaction compared to homogeneous L-proline. rsc.org

Recently, chiral COFs functionalized with pyrrolidine have been synthesized and used as catalysts in asymmetric aldol reactions. mdpi.com In one study, two hydrazone-linked chiral COFs with different pore sizes were prepared. mdpi.com The COF with the larger pore size (3.5 nm) exhibited superior catalytic performance in aqueous conditions, achieving a 98% yield and a 78% enantiomeric excess in an asymmetric aldol reaction. mdpi.com This highlights the importance of pore size in facilitating the diffusion of substrates and products to and from the active sites. mdpi.com

The development of these pyrrolidine-functionalized porous materials represents a significant step towards creating highly efficient, recyclable, and sustainable catalytic systems for asymmetric synthesis. rsc.orgresearchgate.net

Research on the Biological Activity of 2 2,5 Dimethylphenyl Pyrrolidine Derivatives in Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies of Pyrrolidine (B122466) Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For pyrrolidine derivatives, SAR studies have revealed key structural features that govern their therapeutic potential. mdpi.combohrium.com

Modifications to the pyrrolidine scaffold, including alterations in stereochemistry and the addition of various functional groups, have been shown to have significant effects on the inhibitory properties of these compounds. mdpi.comnih.gov For instance, in the context of inhibiting the aminoglycoside 6'-N-acetyltransferase type Ib, a key enzyme in bacterial resistance, SAR studies of pyrrolidine pentamine derivatives have demonstrated that while truncations to the molecule lead to a loss of activity, modifications at different positions (R1-R5) can have varied effects on their inhibitory potency. mdpi.comnih.gov Specifically, alterations at the R1 position of highly active compounds reduced inhibition, highlighting the importance of the S-phenyl moiety at this location. nih.gov Conversely, modifications at the R3, R4, and R5 positions showed potential for optimization. mdpi.comnih.gov

The pyrrolidine moiety is considered a "privileged" scaffold in drug design due to its ability to interact with a wide range of biological targets. bohrium.comtandfonline.com The hydrophilicity, basicity, and structural rigidity of the pyrrolidine ring contribute to its favorable physicochemical properties. tandfonline.com Extensive modifications at the N1, 3rd, and 5th positions of the pyrrolidine ring have been shown to be particularly important for optimizing biological activity and enhancing target-specific interactions. tandfonline.com

In the development of N-acylethanolamine acid amidase (NAAA) inhibitors for managing inflammation and pain, SAR studies of pyrrolidine amide derivatives indicated that small, lipophilic 3-phenyl substituents were preferable for optimal potency. rsc.org The nature of the linker between the pyrrolidine core and other parts of the molecule also plays a critical role, with conformationally flexible linkers increasing inhibitory potency but reducing selectivity, while conformationally restricted linkers improved selectivity. rsc.org

These examples underscore the importance of SAR studies in fine-tuning the structure of pyrrolidine derivatives to achieve desired biological effects, whether for antimicrobial, anticancer, or anti-inflammatory applications. mdpi.combohrium.comrsc.org

Exploration of Antiviral Activities (e.g., Respiratory Syncytial Virus (RSV) Infection Inhibition)

Derivatives of 2-(2,5-dimethylphenyl)pyrrolidine have been investigated for their potential as antiviral agents, particularly against the human respiratory syncytial virus (hRSV). A notable example is the compound (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide. acs.org

Through a high-throughput, cell-based screening of a large compound library, a sulfonylpyrrolidine scaffold was identified as a promising inhibitor of hRSV. nih.govcore.ac.uk Optimization of this scaffold led to the development of compound 5o , which incorporates the 2,5-dimethylphenyl moiety. nih.gov This compound demonstrated significant inhibition of the virus-induced cytopathic effect (CPE) with an EC50 value of 2.3 ± 0.8 µM and showed marginal cytotoxicity with a CC50 of 30.9 ± 1.1 µM. nih.govcore.ac.uk Furthermore, it was capable of reducing the viral titer by 100-fold, indicating a potent antiviral effect. nih.govcore.ac.uk

Time-of-addition studies revealed that compound 5o likely acts during the early stages of the viral life cycle. acs.orgnih.govcore.ac.uk Its efficacy decreased when added at later time points post-infection, suggesting that it inhibits processes such as viral attachment, uptake, fusion, or initial transcription. acs.orgnih.govcore.ac.uk This mechanism of action is distinct from that of ribavirin, a known antiviral drug that primarily targets viral replication. acs.orgnih.gov

The development of these sulfonylpyrrolidine-based compounds, including the 2,5-dimethylphenyl derivative, represents a promising avenue for the discovery of new and effective therapies for hRSV infection. acs.orgcore.ac.uk

Investigation of Antidiabetic Potential and Enzyme Inhibition (e.g., DPP-IV Inhibitors)

Pyrrolidine derivatives have emerged as a significant class of compounds in the search for novel antidiabetic agents, particularly as inhibitors of dipeptidyl peptidase-IV (DPP-IV). researchgate.netoatext.com DPP-IV is a serine protease that rapidly inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating glucose homeostasis. researchgate.netnih.gov By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin (B600854) secretion and better glycemic control. nih.gov

Research into various pyrrolidine-based structures has shown their potential as DPP-IV inhibitors. researchgate.net For instance, the synthesis of 1-[2-[(5-cyanopyridin-2-yl)amino]-ethylamino]acetyl-2-(S) pyrrolidine carbonitriles has yielded potent and selective DPP-IV inhibitors. researchgate.net The 2-cyanopyrrolidide functionality is a common feature in many potent inhibitors, as the cyano group can form a covalent bond with the catalytic serine residue of the enzyme, leading to increased potency. google.com

In a study focused on designing new DPP-IV inhibitors, a 2-benzylpyrrolidine (B112527) derivative (compound 2) was synthesized and evaluated. oatext.com This compound, which features a pyrrolidine ring in place of a piperazine (B1678402) ring found in a lead compound, exhibited an IC50 of 0.3 ± 0.03 µM, making it the most active among the newly designed compounds in that series. oatext.com This finding highlights that reducing the ring size from piperazine to pyrrolidine, while maintaining the benzyl (B1604629) substitution, can lead to potent DPP-IV inhibition. oatext.com

Computational methods, such as 3D QSAR pharmacophore modeling and molecular docking, have been employed to identify novel and potent DPP-IV inhibitors. nih.gov These studies have helped in understanding the key interactions between the inhibitors and the active site of the DPP-IV enzyme, with amino acid residues like Arg125, Glu205, Glu206, Tyr547, Tyr662, and Tyr666 being identified as crucial for binding. nih.gov

The continued exploration of pyrrolidine derivatives, including those with a 2,5-dimethylphenyl substituent, holds promise for the development of new and effective treatments for type 2 diabetes mellitus. researchgate.netnih.govgoogle.com

Research into Anticancer and Anti-inflammatory Properties

Pyrrolidine derivatives, including those with a 2,5-dimethylphenyl moiety, have been investigated for their potential as both anticancer and anti-inflammatory agents. bohrium.comontosight.ai The versatility of the pyrrolidine scaffold allows for the synthesis of a diverse range of compounds with activity against various cancer cell lines and inflammatory targets. bohrium.com

Anticancer Properties:

A variety of synthetic pyrrolidine compounds have demonstrated significant anticancer activity. bohrium.com For example, spirooxindolopyrrolidine derivatives have shown varying levels of anticancer activity against different cancer cell lines. bohrium.com Similarly, aminocoumarin-pyrrolidine derivatives have been tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with the substitution pattern on the molecule influencing its activity. bohrium.com

Research on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives has shown that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure significantly enhances anticancer activity against human A549 lung epithelial cells. mdpi.com Some of these derivatives exhibited higher anticancer activity than the established drug cytarabine. mdpi.com The 3,4,5-trimethoxyphenyl (TMP) moiety itself is a known pharmacophore with anticancer properties. mdpi.com

Furthermore, tertiary amine derivatives of 2′,4′-dihydroxyl-6′-methoxyl-3′,5′-dimethylchalcone (DMC), which can be considered related to the broader class of substituted phenyl compounds, have shown a broad spectrum of cytotoxic activity against various cancer cell lines, with some acting synergistically with the anticancer drug Taxol®. rsc.org

Anti-inflammatory Properties:

The anti-inflammatory potential of pyrrolidine derivatives is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. semanticscholar.org Pyrimidine-based compounds, which can be conceptually linked to the broader field of heterocyclic chemistry that includes pyrrolidines, have shown potent anti-inflammatory properties. nih.gov For example, a pyrimidine (B1678525) derivative with a chlorine substituent displayed significant anti-inflammatory activity in vitro. nih.gov

The 2,5-dimethylphenyl scaffold is a common feature in many compounds with antimicrobial and, by extension, potential anti-inflammatory activity. nih.gov Benzimidazole-thiazole hybrids containing this scaffold have been shown to have a potent anti-inflammatory effect. nih.gov

The dual investigation of anticancer and anti-inflammatory properties in pyrrolidine derivatives is a growing area of research, with the aim of developing novel therapeutic agents with multiple modes of action. bohrium.comnih.gov

Study of Antimicrobial Activities

The 2,5-dimethylphenyl scaffold is a recognized structural feature in many antimicrobial compounds, and its incorporation into pyrrolidine derivatives has been a subject of research for developing new agents to combat microbial infections, including those caused by multidrug-resistant pathogens. nih.gov

Compounds bearing the 2,5-dimethylphenyl group have shown activity against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. nih.gov For instance, N-(2,5-dimethylphenyl)thioureido acid derivatives have been synthesized and evaluated as potential scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive bacteria. nih.gov

In one study, a series of aminothiazole derivatives bearing an N-2,5-dimethylphenyl group were generated. nih.gov Some of these compounds, particularly those with a 3,4-diCl-C6H3 moiety, exhibited antimicrobial activity against Staphylococcus aureus strains that are resistant to β-lactam antibiotics (harboring the mecA gene) and against Enterococcus faecium strains resistant to vancomycin (B549263) (harboring the vanB gene). nih.gov

Furthermore, research on thiazole-based pyrrolidine derivatives has demonstrated their potential as antibacterial agents. biointerfaceresearch.com In a study evaluating such compounds, a 4-F-phenyl derivative was found to selectively inhibit Gram-positive bacteria with minimal toxicity to mammalian cells. biointerfaceresearch.com This highlights the potential for developing selective and safe antimicrobial agents based on the pyrrolidine scaffold.

The ongoing challenge of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against resistant strains. The exploration of this compound derivatives and related structures represents a promising strategy in this endeavor. nih.govbiointerfaceresearch.com

Neuroactive Properties (e.g., Anticonvulsant Activity of N-(substituted phenyl)pyrrolidine-2-carboxamide)

Derivatives of pyrrolidine have been investigated for their potential to modulate the central nervous system (CNS), with a particular focus on anticonvulsant activity. The carboxamide functional group, when incorporated into a pyrrolidine structure, has been identified as a key pharmacophore for this type of biological activity. rroij.comresearchgate.net

A series of N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives were synthesized and evaluated for their anticonvulsant properties using the maximal electroshock seizure (MES) test in mice. rroij.comresearchgate.netrroij.com This test is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

The results of these studies indicated that several of the synthesized compounds were active in the MES test without causing neurotoxicity. rroij.comresearchgate.netresearchgate.net Notably, derivatives with specific substitutions on the phenyl ring, such as a 4-chlorophenyl or a 4-nitrophenyl group, exhibited the most potent anticonvulsant activity. rroij.com One compound, in particular, showed protection against MES-induced seizures at a dose of 30 mg/kg, which was comparable to the standard antiepileptic drug phenytoin, but without the associated neurotoxic effects. rroij.comresearchgate.net

These findings suggest that the N-(substituted phenyl)pyrrolidine-2-carboxamide scaffold is a promising template for the development of novel anticonvulsant agents. rroij.comresearchgate.netconsensus.app The nature of the substituent on the phenyl ring appears to be a critical determinant of the anticonvulsant potency, offering a clear direction for further optimization of these compounds.

Enzyme Inhibition Studies (e.g., Cyclooxygenase-2 (COX-2) and Gelatinases (MMP-2 and MMP-9))

The inhibition of specific enzymes involved in disease pathology is a key strategy in modern drug discovery. Pyrrolidine derivatives have been investigated as inhibitors of several important enzyme targets, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9 (gelatinases).

Cyclooxygenase-2 (COX-2) Inhibition:

COX-2 is an enzyme that plays a crucial role in inflammation and pain by catalyzing the production of prostaglandins. nih.gov Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

While direct studies on this compound as a COX-2 inhibitor are not extensively detailed in the provided context, the broader class of pyrrole (B145914) and pyrrolidine derivatives has been explored for this activity. For example, N-substituted pyrrolidine-2,5-dione derivatives have been reported to exhibit COX-2 inhibition and anti-inflammatory potential. aalto.fi One study identified a 1H-pyrrole-2,5-dione derivative that inhibited COX-2 with a very low IC50 value of 6.0 nM and high selectivity. aalto.fi

Furthermore, various heterocyclic scaffolds, which are structurally related to pyrrolidine, have been extensively studied as COX-2 inhibitors. Pyrazole derivatives, for instance, have been shown to be potent and selective inhibitors of COX-2. nih.govacs.org

Gelatinase (MMP-2 and MMP-9) Inhibition:

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix. MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are particularly important in processes such as tissue remodeling, wound healing, and cancer metastasis. The overexpression of these enzymes is associated with various diseases, making them attractive therapeutic targets.

Quinazoline-2-carboxamide-based compounds have been discovered as highly potent and selective inhibitors of MMP-13, another member of the MMP family. semanticscholar.org While this is not a direct study of pyrrolidine derivatives against MMP-2 and MMP-9, it demonstrates the potential of related heterocyclic carboxamides to act as potent MMP inhibitors. The principles of structure-based design used in the discovery of these MMP-13 inhibitors could potentially be applied to the design of pyrrolidine-based inhibitors targeting MMP-2 and MMP-9. semanticscholar.org

The exploration of pyrrolidine derivatives as inhibitors of COX-2 and gelatinases represents an active area of research with the potential to yield novel therapeutic agents for inflammatory diseases and cancer.

Future Directions and Emerging Research Avenues for 2 2,5 Dimethylphenyl Pyrrolidine

Rational Design and Optimization of Novel Pyrrolidine (B122466) Scaffolds

The rational design of new therapeutic agents is a cornerstone of modern drug discovery. For the 2-(2,5-dimethylphenyl)pyrrolidine scaffold, this involves the systematic modification of its structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different functional groups and structural modifications influence biological activity. acs.orgnih.gov

One promising approach is the exploration of various substituents on the pyrrolidine ring and the phenyl group. By introducing a range of chemical moieties, researchers can probe the steric and electronic requirements of the target receptor's binding pocket. For instance, the optimization of a sulfonylpyrrolidine scaffold as an inhibitor for human respiratory syncytial virus (hRSV) demonstrated the power of this approach, leading to a compound with significantly improved antiviral activity. acs.org Similarly, the strategic combination of favorable substituents in other pyrrolidine-based compounds has resulted in highly potent antagonists for targets like the P2Y12 receptor. acs.org

Future research could focus on creating a library of this compound analogs with systematic variations. This could involve altering the substitution pattern on the phenyl ring, introducing heteroatoms, or modifying the pyrrolidine ring itself. The data from these studies can be used to build predictive quantitative structure-activity relationship (QSAR) models, which can then guide the design of next-generation compounds with even greater efficacy. acs.org

Table 1: Hypothetical Analogs of this compound for SAR Studies

Compound Modification from Parent Scaffold Rationale for Design
Analog A Addition of a hydroxyl group to the phenyl ring To explore hydrogen bonding interactions with the target.
Analog B Replacement of the phenyl ring with a pyridine (B92270) ring To investigate the impact of a heteroaromatic system on activity.
Analog C Introduction of a carbonyl group on the pyrrolidine ring To create a potential hydrogen bond acceptor and alter conformation.

Development of Multi-Target Agents for Complex Biological Pathways

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov The traditional "one target, one drug" approach is often insufficient for treating such multifactorial conditions. This has led to a growing interest in the development of multi-target-directed ligands (MTDLs) – single molecules designed to interact with multiple targets simultaneously. nih.govnih.gov

The this compound scaffold can serve as a valuable starting point for the design of MTDLs. By incorporating pharmacophores known to interact with different targets, it may be possible to create hybrid molecules with a broader spectrum of activity. For example, in the context of Alzheimer's disease, a pyrrolidine-based structure could be combined with moieties that inhibit acetylcholinesterase or prevent the aggregation of amyloid-beta peptides. nih.gov

Similarly, in cancer therapy, pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been developed as multi-target tyrosine kinase receptor inhibitors, demonstrating the feasibility of this approach. nih.gov Future research could explore the fusion of the this compound scaffold with other known anticancer agents or kinase-inhibiting fragments. The goal would be to develop novel compounds that can simultaneously inhibit tumor growth, angiogenesis, and metastasis.

Table 2: Potential Multi-Target Applications for Modified Pyrrolidine Scaffolds

Disease Area Primary Target Secondary Target Rationale
Alzheimer's Disease Acetylcholinesterase Beta-secretase (BACE1) To simultaneously address symptomatic and disease-modifying aspects.
Cancer VEGFR-2 PDGFRβ To inhibit angiogenesis through multiple pathways. nih.gov

Innovative Synthetic Pathways and Green Chemistry Approaches

The development of efficient and environmentally friendly synthetic methods is a critical aspect of modern chemical research. For the synthesis of this compound and its derivatives, there is a significant opportunity to move beyond traditional methods and embrace innovative and greener approaches. mdpi.com

One promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov MCRs are highly atom-economical and can significantly reduce the number of synthetic steps, leading to less waste and lower costs. The development of a one-pot, four-component synthesis for novel spiroindolinone-pyrazole scaffolds highlights the potential of this strategy. nih.gov

Furthermore, the principles of green chemistry can be applied to the synthesis of pyrrolidine-based compounds. This includes the use of non-toxic, renewable starting materials, the replacement of hazardous solvents with greener alternatives, and the use of catalysts that can be easily recovered and reused. researchgate.net For instance, catalyst-free and solvent-free reaction conditions, potentially assisted by visible light, have been developed for the synthesis of other nitrogen heterocycles. mdpi.comresearchgate.net Applying these principles to the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes.

Advanced Spectroscopic and Computational Methodologies in Pyrrolidine Research

A deep understanding of the three-dimensional structure, electronic properties, and dynamic behavior of this compound is essential for its rational design and optimization. Advanced spectroscopic and computational methods play a pivotal role in providing these insights. nih.govresearchgate.net

High-resolution nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques like COSY, HSQC, and HMBC, can be used to unambiguously determine the structure and conformation of novel pyrrolidine derivatives. In conjunction with X-ray crystallography, these methods provide a detailed picture of the molecule's spatial arrangement.

Computational chemistry, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, offers a powerful tool for studying these molecules at the atomic level. nih.gov DFT can be used to calculate a wide range of properties, such as molecular orbital energies, charge distributions, and vibrational frequencies, which can be correlated with experimental spectroscopic data. nih.govresearchgate.net Molecular docking and MD simulations can predict how these molecules will bind to their biological targets, providing valuable information for the design of more potent inhibitors. nih.gov These computational approaches can help to rationalize structure-activity relationships and guide the synthesis of new and improved compounds.

Q & A

Q. What are the common synthetic routes for 2-(2,5-Dimethylphenyl)pyrrolidine, and how do reaction conditions influence yield and purity?

While specific protocols for this compound are scarce in the literature, analogous methods for substituted pyrrolidines provide insights. For example, palladium-catalyzed carboamination of vinyl bromides with aryl amines can form 2,5-disubstituted pyrrolidines under mild conditions (80–100°C in toluene/DMF) using Pd(OAc)₂ and PPh₃ as catalysts . Reductive amination of ketones (e.g., reacting 2,5-dimethylacetophenone with pyrrolidine precursors) is another approach, requiring pH control and reducing agents like NaBH₄ . Yield optimization depends on steric effects from substituents; bulkier groups may necessitate longer reaction times or higher catalyst loadings.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Methyl groups on the phenyl ring (δ ~2.2–2.5 ppm) and pyrrolidine protons (δ ~1.5–3.5 ppm) should show distinct splitting patterns. Coupling constants (e.g., J = 6–8 Hz for vicinal protons) help confirm ring conformation.
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 189 (C₁₂H₁₇N) and fragmentation patterns (e.g., loss of CH₃ groups or ring cleavage) validate the structure.
  • Purity : GC-MS or HPLC with UV detection (λ = 254 nm) quantifies impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. What strategies enable stereochemical control in synthesizing this compound derivatives?

Stereoselective synthesis can be achieved via asymmetric catalysis or chiral auxiliaries. For example, palladium-catalyzed carboamination reactions produce cis-2,5-disubstituted pyrrolidines, with stereochemistry confirmed by nuclear Overhauser effect (nOe) spectroscopy . Chiral ligands like BINAP or Josiphos in catalytic systems may enhance enantiomeric excess (ee). Computational modeling (DFT) can predict transition states to guide ligand design .

Q. How do substituent positions (2,5-dimethyl vs. 2,4-difluoro) on the phenyl ring affect electronic properties and reactivity?

  • Electronic Effects : Methyl groups are electron-donating (+I effect), increasing pyrrolidine nitrogen’s basicity (pKa ~9–10), while fluorine substituents (e.g., in 2,5-difluorophenyl analogs) withdraw electron density, reducing basicity (pKa ~7–8) .
  • Reactivity : Methyl groups enhance stability in nucleophilic substitutions (e.g., alkylation), whereas electron-withdrawing groups like fluorine favor electrophilic aromatic substitution. Comparative studies using Hammett σ constants or computational electrostatic potential maps can quantify these effects .

Q. How can contradictions in reported synthetic yields for similar pyrrolidines be resolved through experimental design?

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent, temperature). For example, highlights that reducing reaction temperature from 120°C to 60°C minimized side reactions in difluorophenyl analogs .
  • In-situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation (e.g., imine or enamine species) to identify bottlenecks .
  • Cross-Validation : Compare methods (e.g., carboamination vs. reductive amination) using identical substrates to isolate substituent-specific effects .

Q. What computational approaches predict the biological activity or binding affinity of this compound derivatives?

  • Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., GPCRs or enzymes) assesses steric and electronic complementarity. The compound’s SMILES string (C1CCN(C1)C2=C(C=CC(=C2)C)C) can be used to generate 3D conformers .
  • QSAR Modeling : Train models using datasets of pyrrolidine derivatives’ biological activities (e.g., IC₅₀ values) and descriptors like logP, molar refractivity, and H-bond donors .
  • MD Simulations : Molecular dynamics (GROMACS) evaluate stability of ligand-receptor complexes over time, with methyl groups potentially enhancing hydrophobic interactions .

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